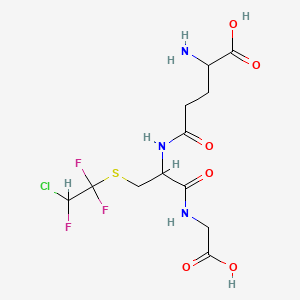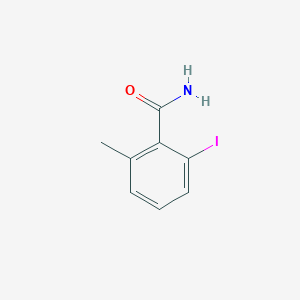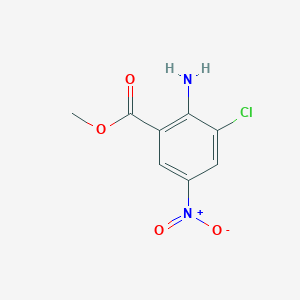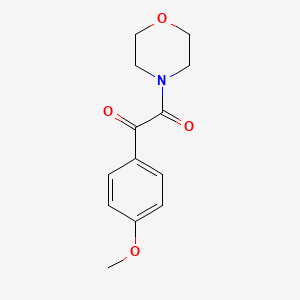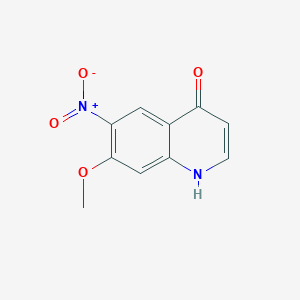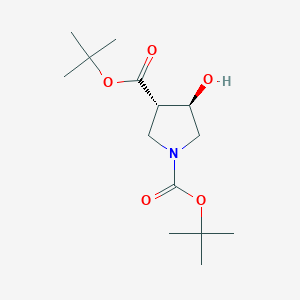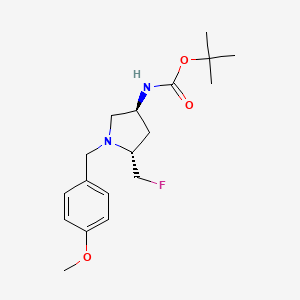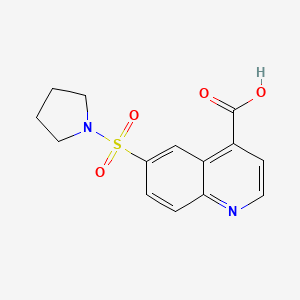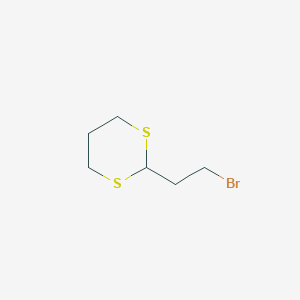
2-(2-Bromoethyl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and versatility. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dithianes with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the ethyl derivative of 1,3-dithiane.
科学的研究の応用
2-(2-Bromoethyl)-1,3-dithiane has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Bromoethyl)-1,3-dithiane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The dithiane ring can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains an oxygen atom in place of one of the sulfur atoms.
2-(2-Bromoethyl)-1,3-oxathiane: Contains an oxygen atom in place of one of the sulfur atoms in the dithiane ring.
2-(2-Bromoethyl)-1,3-dithiane-2-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. The presence of two sulfur atoms in the dithiane ring provides additional reactivity compared to similar compounds with oxygen atoms. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .
特性
分子式 |
C6H11BrS2 |
|---|---|
分子量 |
227.2 g/mol |
IUPAC名 |
2-(2-bromoethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
InChIキー |
RUWXEZPPLAHETC-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

